N-hydroxy-2-methylquinazoline-4-carboxamide
Description
N-hydroxy-2-methylquinazoline-4-carboxamide is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry
Properties
CAS No. |
61844-50-6 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-hydroxy-2-methylquinazoline-4-carboxamide |
InChI |
InChI=1S/C10H9N3O2/c1-6-11-8-5-3-2-4-7(8)9(12-6)10(14)13-15/h2-5,15H,1H3,(H,13,14) |
InChI Key |
UTMJZWQYVZBMSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-methylquinazoline-4-carboxamide typically involves the reaction of 2-methylquinazoline-4-carboxylic acid with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-methylquinazoline-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
N-hydroxy-2-methylquinazoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases (HDACs).
Medicine: Due to its biological activity, it is investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-hydroxy-2-methylquinazoline-4-carboxamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, the compound binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and potential therapeutic effects in diseases such as cancer.
Comparison with Similar Compounds
Similar Compounds
- 2-methylquinazoline-4-carboxamide
- N-hydroxyquinazoline-4-carboxamide
- 2-methylquinazoline
Uniqueness
N-hydroxy-2-methylquinazoline-4-carboxamide is unique due to the presence of both the hydroxyl and carboxamide functional groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced inhibitory activity against specific enzymes, making it a valuable compound in medicinal chemistry research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
